Propyl 2,4-dichloro-3-oxobutyrate
Description
Structure
3D Structure
Properties
CAS No. |
85153-46-4 |
|---|---|
Molecular Formula |
C7H10Cl2O3 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
propyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3 |
InChI Key |
PWBGADFQZYEPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of Propyl 2,4 Dichloro 3 Oxobutyrate
Functional Group Interconversions and Derivatization Strategies
The reactivity of propyl 2,4-dichloro-3-oxobutyrate is dictated by its three primary functional groups: the ester, the ketone, and the two carbon-chlorine bonds. Each of these sites can be selectively targeted to achieve a variety of chemical transformations.
Ester Hydrolysis and Transesterification Reactions
The propyl ester group of the title compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2,4-dichloro-3-oxobutanoic acid. This reaction is typically catalyzed by either acid or base. youtube.com Under basic conditions, using a base such as sodium hydroxide, the reaction proceeds via saponification to form the carboxylate salt, which upon acidification yields the carboxylic acid. youtube.com Acid-catalyzed hydrolysis, often employing a strong acid like hydrochloric or sulfuric acid in the presence of excess water, is a reversible process that can also afford the carboxylic acid. youtube.com However, the presence of two chlorine atoms and a propyl group may introduce steric hindrance, potentially requiring harsher reaction conditions, such as elevated temperatures or the use of specialized reagents like potassium t-butoxide in dimethyl sulfoxide, for efficient hydrolysis of such hindered esters.
Transesterification, the conversion of one ester into another, is also a feasible transformation for this compound. This reaction is valuable for modifying the ester group to alter the compound's physical or chemical properties. The reaction involves treating the propyl ester with a different alcohol in the presence of an acid or base catalyst. Given that the substrate is a β-keto ester, selective transesterification is possible under mild conditions, often with high functional group tolerance.
Table 1: General Conditions for Ester Hydrolysis and Transesterification
| Transformation | Reagents and Conditions | Product |
| Basic Hydrolysis (Saponification) | NaOH (aq), heat | 2,4-dichloro-3-oxobutanoate salt |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2,4-dichloro-3-oxobutanoic acid |
| Transesterification | R'OH, acid or base catalyst, heat | R' 2,4-dichloro-3-oxobutanoate |
Carbonyl Reactivity: Condensations and Nucleophilic Additions
The ketone carbonyl group at the 3-position is a key site for a variety of chemical transformations, most notably condensation and nucleophilic addition reactions. The adjacent electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of this carbonyl carbon, making it more susceptible to attack by nucleophiles.
A prominent reaction of β-keto esters is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group (the C2 carbon) with aldehydes or ketones. wikipedia.orgpsiberg.com In the case of this compound, the presence of a chlorine atom at C2 would likely direct the reactivity towards the C4 position or involve the carbonyl at C3 in reactions with other active methylene compounds. For instance, in a reaction with an aldehyde like benzaldehyde, catalyzed by a weak base such as piperidine (B6355638) or an amine salt, a condensation product can be formed. wikipedia.orgpsiberg.com
Nucleophilic addition to the C3 carbonyl is another important reaction pathway. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enamines, and ylides, can add to the carbonyl group to form tertiary alcohols. The reaction with cyanide, for example, would yield a cyanohydrin derivative.
Table 2: Representative Carbonyl Reactions
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | α,β-unsaturated dicarbonyl compound |
| Nucleophilic Addition | Grignard Reagent (R'MgX) | Tertiary alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR') | Alkene |
Halogen Reactivity: Nucleophilic Substitutions and Eliminations
The two chlorine atoms at the C2 (α) and C4 (γ) positions are susceptible to nucleophilic substitution and elimination reactions. The α-chloro group is particularly activated by the adjacent carbonyl group, making it a good leaving group in SN2 reactions.
The chlorine atoms can be displaced by a variety of nucleophiles. A synthetically useful transformation is the reaction with a cyanide salt, such as sodium or potassium cyanide, to introduce a cyano group. This reaction would likely proceed via nucleophilic substitution, potentially leading to mono- or di-cyano derivatives depending on the reaction conditions. The conversion to cyano analogs can be a stepping stone for the synthesis of other functional groups or for participating in cyclization reactions.
The presence of two chlorine atoms significantly influences the reactivity of the molecule. The electron-withdrawing nature of the chlorine atoms acidifies the α-proton at C2, facilitating enolate formation. The α-chloro substituent also activates the C2 position for nucleophilic attack. The γ-chloro atom is less activated but can still participate in substitution and elimination reactions, particularly intramolecularly.
The relative reactivity of the two chlorine atoms can be exploited to achieve selective transformations. The α-chloro ketone moiety is generally more reactive towards nucleophiles than the γ-chloro atom. This differential reactivity allows for sequential reactions at the two positions. For instance, a mild nucleophile might selectively displace the α-chlorine, leaving the γ-chlorine intact for a subsequent transformation.
Cyclization Reactions and Heterocycle Formation
The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety, in combination with the reactive halogen atoms, provides multiple points for cyclization.
A common and powerful method for heterocycle synthesis is the reaction of 1,3-dicarbonyl compounds with binucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. The two carbonyl groups (the ketone and the ester) of the β-keto ester can react with the two nitrogen atoms of hydrazine to form a five-membered pyrazole (B372694) ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The specific regioisomer of the resulting pyrazole will depend on the reaction conditions and the substitution pattern of the hydrazine.
Similarly, reaction with other binucleophiles can lead to different heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) could yield isoxazoles, and reaction with amidines could produce pyrimidines. Furthermore, the presence of the chlorine atoms opens up additional pathways for cyclization. For example, an initial nucleophilic substitution of one of the chlorine atoms followed by an intramolecular condensation could be a viable strategy for constructing more complex heterocyclic frameworks. The reaction of similar dichlorinated butenoic acids with hydrazine has been shown to produce pyridazinone derivatives. beilstein-journals.org
Table 3: Potential Heterocyclic Products from this compound
| Binucleophile | Resulting Heterocycle |
| Hydrazine (H₂N-NH₂) | Pyrazole |
| Substituted Hydrazines (R-NH-NH₂) | Substituted Pyrazole |
| Hydroxylamine (H₂N-OH) | Isoxazole |
| Amidines (R-C(=NH)NH₂) | Pyrimidine (B1678525) |
Synthesis of Nitrogen-Containing Heterocyclic Systems
The electrophilic nature of the carbon centers and the presence of multiple reactive sites make this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal and materials chemistry.
Pyrimidines: The 1,3-dicarbonyl moiety within this compound is suitably positioned for condensation reactions with amidines or ureas to construct the pyrimidine core. The reaction typically proceeds through initial nucleophilic attack of the amidine nitrogen on one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The chlorine atoms on the starting butyrate (B1204436) can be retained or substituted during the reaction, depending on the specific conditions and the nucleophiles used, allowing for further functionalization of the resulting pyrimidine. A general method for synthesizing pyrimidines involves the reaction of 2,4-dyhydroxy-5-methoxy pyrimidine with a chlorinating agent. google.com
Pyrazoles: Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, can be readily synthesized from this compound by reaction with hydrazine derivatives. nih.govnih.govencyclopedia.pub The reaction involves the condensation of the hydrazine with the 1,3-dicarbonyl system of the butyrate. organic-chemistry.org The initial attack of a hydrazine nitrogen atom on a carbonyl carbon is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. The specific regioisomer of the resulting pyrazole can be influenced by the substitution pattern of the hydrazine and the reaction conditions. The presence of the chloro-substituents on the butyrate precursor offers handles for post-synthetic modifications of the pyrazole product. encyclopedia.pub
Triazoles: The synthesis of triazoles, five-membered rings containing three nitrogen atoms, can be achieved using this compound as a starting material, although this is a less common application. nih.govnih.gov One potential pathway involves the reaction with azide (B81097) sources or other nitrogen-rich reagents that can provide the requisite three nitrogen atoms for the triazole ring. The reaction mechanism would likely involve a series of cycloadditions and condensations.
Indoles: While not a direct cyclization partner for indole (B1671886) synthesis in the classical sense, this compound can be used to introduce complex side chains onto a pre-formed indole nucleus. The reactive chloro- and keto- functionalities can be exploited for alkylation or acylation of the indole ring, typically at the N-1 or C-3 position. These modified indoles can then undergo further transformations. For instance, a cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles has been described for the synthesis of novel pyrrolo[1,2-a]indol-3-ones. nih.gov
Intramolecular Cyclization Pathways
The arrangement of functional groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various cyclic structures. These reactions are often triggered by a base or a catalyst and can proceed through different mechanistic pathways.
For instance, under basic conditions, an enolate can be formed at the C-2 position. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing a chlorine atom at the C-4 position, leading to the formation of a cyclopropane (B1198618) or cyclobutanone (B123998) derivative, depending on the specific reaction conditions and the fate of the ester group. The resulting strained ring systems can be valuable intermediates for further synthetic elaborations.
Cascade and Annulation Reactions
This compound is an effective substrate in cascade and annulation reactions, where multiple bond-forming events occur in a single synthetic operation. exlibrisgroup.com These reactions are highly efficient in building molecular complexity from simple starting materials.
In a typical annulation reaction, the diketone-like reactivity of the butyrate can be harnessed in reactions with dinucleophiles. For example, reaction with an enamine or a similar species can initiate a sequence of Michael addition followed by an intramolecular aldol (B89426) condensation or a related cyclization, ultimately leading to the formation of a new fused ring system. The presence of the two chlorine atoms provides additional reactive sites that can participate in or direct the cascade sequence, offering a pathway to highly functionalized polycyclic products.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The chloro-substituents on this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.orgfishersci.no This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the chlorinated positions. nih.govresearchgate.net
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the chloro-substituted butyrate to a palladium(0) catalyst, followed by transmetalation with a boronic acid or boronate ester in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of the two chlorine atoms may differ, potentially allowing for selective or sequential cross-coupling reactions to introduce different substituents. This approach provides a versatile method for the synthesis of complex molecules with precisely controlled substitution patterns.
| Reaction Details | Description |
| Reaction Type | Suzuki-Miyaura Cross-Coupling |
| Substrates | This compound, Aryl/Vinyl Boronic Acids |
| Catalyst | Palladium(0) complexes |
| Base | Required for transmetalation step |
| Product | Propyl 2-chloro-4-(aryl/vinyl)-3-oxobutyrate or Propyl 2,4-di(aryl/vinyl)-3-oxobutyrate |
Reactivity with Diazo Compounds and Related Carbene Precursors
This compound can react with diazo compounds, which serve as precursors to carbenes or carbenoids. researchgate.net The reaction of the β-ketoester with a diazo compound, such as ethyl diazoacetate, in the presence of a suitable transition metal catalyst (e.g., copper or rhodium complexes), can lead to several outcomes.
Mechanistic Investigations of Reactions Involving Propyl 2,4 Dichloro 3 Oxobutyrate
Elucidation of Reaction Pathways and Proposed Mechanisms
The reactivity of propyl 2,4-dichloro-3-oxobutanoate is governed by several key features: the electrophilic keto-carbonyl carbon, the adjacent electrophilic ester carbonyl, the acidic proton at the α-position (C2), and the two carbon-chlorine bonds at C2 and C4. These sites allow for a range of reaction pathways, primarily involving nucleophilic attack and base-mediated condensations.
Nucleophilic Addition to the Ketone Carbonyl: The 3-oxo group is a primary site for nucleophilic attack. researchgate.netresearchgate.netksu.edu.sa In the presence of a nucleophile (Nu⁻), the reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate. researchgate.net Subsequent protonation of the resulting alkoxide yields an alcohol. The electrophilicity of the keto-carbonyl is enhanced by the electron-withdrawing effect of the adjacent α-chloro atom.
Nucleophilic Substitution at Halogenated Carbons: The chlorine atoms at the α (C2) and γ (C4) positions are susceptible to nucleophilic substitution. masterorganicchemistry.comlibretexts.org These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and stability of potential carbocation intermediates. masterorganicchemistry.comnih.gov The presence of the carbonyl group can influence the reaction rate and mechanism at these positions.
Enolate Formation and Subsequent Reactions: The proton at the α-position is acidic due to the electron-withdrawing effects of both the adjacent ketone and ester groups. In the presence of a base, this proton can be abstracted to form an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. researchgate.netrsc.org
Cyclization Reactions: The bifunctional nature of propyl 2,4-dichloro-3-oxobutanoate makes it a valuable precursor for the synthesis of heterocyclic compounds. For instance, reaction with binucleophiles like hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. libretexts.org The reaction likely proceeds through an initial condensation at the keto-carbonyl, followed by an intramolecular nucleophilic substitution to displace one of the chlorine atoms, leading to cyclization. Similarly, it can be a substrate in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source. nih.govresearchgate.netcolumbia.edu
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding the detailed mechanism of reactions involving propyl 2,4-dichloro-3-oxobutanoate. The rate of a reaction can provide insights into the composition of the transition state and the factors that influence reactivity.
For nucleophilic substitution reactions at the chlorinated carbons, the rate law can help distinguish between S(_N)1 and S(_N)2 pathways. nih.gov An S(_N)2 reaction is bimolecular, and its rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). libretexts.orgnih.gov In contrast, an S(_N)1 reaction is unimolecular, with a rate-determining step that involves only the substrate (Rate = k[substrate]). nih.gov
The table below illustrates a hypothetical kinetic experiment for the reaction of propyl 2,4-dichloro-3-oxobutanoate with a nucleophile, such as sodium azide (B81097), to determine the reaction order.
| Experiment | Initial [Propyl 2,4-dichloro-3-oxobutanoate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |
Isotope Effect Analysis (e.g., Kinetic Isotope Effects)
Isotope effect analysis, particularly the determination of kinetic isotope effects (KIEs), is a powerful tool for probing reaction mechanisms. osti.gov By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ³⁵Cl with ³⁷Cl), changes in the reaction rate can be measured. These changes arise from the differences in vibrational frequencies of bonds to the isotopes, which can affect the energy of the transition state.
For reactions involving the cleavage of a carbon-chlorine bond in propyl 2,4-dichloro-3-oxobutanoate, the chlorine KIE (k³⁵/k³⁷) can provide valuable information. The magnitude of the chlorine KIE is sensitive to the degree of C-Cl bond breaking in the rate-determining step. columbia.edu
S(_N)1 Reactions: In an S(_N)1 mechanism, the C-Cl bond is completely broken in the slow step. This leads to a significant chlorine KIE, typically in the range of 1.007 to 1.012. researcher.life
S(_N)2 Reactions: In an S(_N)2 mechanism, the C-Cl bond is breaking while a new bond with the nucleophile is forming in the transition state. This results in a smaller, but still measurable, chlorine KIE, often around 1.005 to 1.008. researcher.lifenih.gov
The following table presents typical chlorine KIE values that could be used to distinguish between S(_N)1 and S(_N)2 mechanisms in the reactions of propyl 2,4-dichloro-3-oxobutanoate.
| Proposed Mechanism | Expected k³⁵/k³⁷ Range | Interpretation |
|---|---|---|
| Sₙ1 | 1.007 - 1.012 | Significant C-Cl bond cleavage in the rate-determining step. |
| Sₙ2 | 1.005 - 1.008 | Partial C-Cl bond cleavage in the transition state. |
| No C-Cl bond cleavage in r.d.s. | ~1.000 | The C-Cl bond is not broken in the rate-determining step. |
By experimentally measuring the chlorine KIE for a reaction of propyl 2,4-dichloro-3-oxobutanoate, one could gain strong evidence for the nature of the transition state and the operative reaction mechanism.
Computational Mechanistic Studies
Computational chemistry provides a powerful avenue for investigating the mechanistic details of reactions involving complex molecules like propyl 2,4-dichloro-3-oxobutanoate. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and visualize the geometries of these species.
For propyl 2,4-dichloro-3-oxobutanoate, computational studies can be employed to:
Map Potential Energy Surfaces: To identify the most likely reaction pathways and rule out higher-energy alternatives.
Characterize Transition States: To determine the geometry and electronic structure of transition states, providing a detailed picture of the bond-making and bond-breaking processes.
Calculate Reaction Barriers: The calculated activation energies (ΔG‡) for different proposed mechanisms can be compared with experimental kinetic data.
Predict Regioselectivity and Stereoselectivity: In reactions with multiple possible outcomes, computational models can predict which product is favored and why.
Simulate Isotope Effects: KIEs can be calculated from the vibrational frequencies of the ground and transition states for different isotopic substitutions, allowing for direct comparison with experimental data.
The table below outlines the types of information that can be obtained from computational studies of a reaction of propyl 2,4-dichloro-3-oxobutanoate, for example, its cyclization with hydrazine.
| Computational Method | Calculated Property | Mechanistic Insight |
|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | Geometries of Intermediates and Transition States | Visualization of the reaction pathway and structural changes. |
| DFT with Solvent Model (e.g., PCM) | Activation Energy (ΔG‡) and Reaction Energy (ΔGᵣₓₙ) | Determination of the energetic feasibility and kinetic barriers of the reaction. |
| Frequency Calculations | Vibrational Frequencies | Confirmation of stationary points (minima vs. transition states) and calculation of KIEs. |
| NBO or Hirshfeld Analysis | Atomic Charges and Orbital Interactions | Understanding the electronic effects that drive the reaction. |
Through such computational investigations, a highly detailed and quantitative understanding of the reaction mechanisms of propyl 2,4-dichloro-3-oxobutanoate can be achieved, complementing and guiding experimental studies.
Advanced Spectroscopic Characterization Methodologies for Propyl 2,4 Dichloro 3 Oxobutyrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Propyl 2,4-dichloro-3-oxobutyrate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the propyl group and the butyrate (B1204436) backbone. The propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons adjacent to the ester oxygen. The chemical shift of the OCH₂ group would be the most downfield of the propyl signals due to the deshielding effect of the oxygen atom. The protons on the chlorinated butyrate chain would also have characteristic shifts, likely appearing as singlets or multiplets depending on their specific environment and coupling.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the ester and ketone, the carbons bearing chlorine atoms, and the carbons of the propyl group. The carbonyl carbons would appear significantly downfield (typically in the 160-200 ppm range). The carbons bonded to chlorine would also be downfield compared to unsubstituted alkanes. For instance, in related chlorinated compounds like 1,3-dichloro-2-propanol, the carbon atoms attached to chlorine show specific resonances that can be used as a reference. researchgate.net
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity within the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the ¹³C NMR spectrum. In complex molecules, 2D NMR is essential to resolve ambiguities that may arise from overlapping signals in 1D spectra. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| O=C-C H₂-Cl | ~4.5 | ~45 |
| Cl-C H-C=O | ~5.0 | ~60 |
| C =O (ester) | - | ~165 |
| C =O (keto) | - | ~190 |
| O-C H₂-CH₂-CH₃ | ~4.2 (t) | ~68 |
| O-CH₂-C H₂-CH₃ | ~1.7 (sextet) | ~22 |
| O-CH₂-CH₂-C H₃ | ~0.9 (t) | ~10 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch would be expected around 1735-1750 cm⁻¹, while the keto C=O stretch would likely appear at a slightly lower frequency, around 1715-1725 cm⁻¹. The C-O stretching vibration of the ester group would also be prominent, typically in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibrations would give rise to absorptions in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretches would also be visible, they are often weaker in Raman spectra compared to IR. However, the C-Cl bonds, being more polarizable, might show stronger Raman signals.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (ester) | 1735-1750 (strong) | 1735-1750 (weak-medium) |
| C=O (keto) | 1715-1725 (strong) | 1715-1725 (weak-medium) |
| C-O (ester) | 1100-1300 (strong) | Weak |
| C-Cl | 600-800 (medium-strong) | 600-800 (strong) |
| C-H (sp³) | 2850-3000 (medium) | 2850-3000 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₀Cl₂O₃), HRMS would be used to confirm its molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. nist.govnist.gov Likely fragmentation pathways would include the loss of the propyl group, the loss of chlorine atoms, and cleavage adjacent to the carbonyl groups (alpha-cleavage).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophores are the two carbonyl groups. These groups can undergo n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically weak and appear in the UV region, likely around 270-300 nm. The presence of two carbonyl groups might lead to a broadened or more complex absorption band in this region.
Computational Chemistry and Theoretical Studies of Propyl 2,4 Dichloro 3 Oxobutyrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govbohrium.com DFT methods are used to determine the energy and electron density of a system, from which a wide range of molecular properties can be derived.
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. bohrium.cominpressco.com For Propyl 2,4-dichloro-3-oxobutyrate, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure. This process is often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. bohrium.comresearchgate.net
A thorough literature search did not yield any published studies detailing the optimized geometry or electronic structure of this compound. Such a study would provide foundational data on the molecule's spatial configuration.
Table 1: Optimized Geometrical Parameters for this compound (No published data available)
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Lengths | C=O | Data not available |
| C-Cl | Data not available | |
| C-O | Data not available | |
| C-C | Data not available | |
| Bond Angles | O=C-C | Data not available |
| C-C-Cl | Data not available | |
| C-O-C | Data not available |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. nih.govacs.org By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. psu.edupsu.edu This theoretical spectrum is invaluable for interpreting experimental spectroscopic data.
No specific vibrational frequency analysis for this compound has been reported in the scientific literature.
Table 2: Calculated Vibrational Frequencies for this compound (No published data available)
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretch |
| ν(C-Cl) | Data not available | Data not available | Data not available | Carbon-chlorine stretch |
| ν(C-O) | Data not available | Data not available | Data not available | Ester C-O stretch |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. nih.govwuxiapptec.com
A specific HOMO-LUMO analysis for this compound is not available in published research. Such an analysis would be critical for understanding its stability and potential for chemical reactions.
Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for this compound (No published data available)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. researchgate.netresearchgate.net Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potentials. An MEP map for this compound would identify the reactive sites, such as the electronegative oxygen and chlorine atoms. nih.gov
No published MEP maps for this compound were found during the literature review.
Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. acs.orgscm.com This allows for the identification of the most reactive atomic sites for nucleophilic, electrophilic, or radical attacks. vub.benih.gov
There are no published studies that calculate the global or local reactivity descriptors for this compound.
Table 4: Calculated Global Reactivity Descriptors for this compound (No published data available)
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Global Softness (S) | 1/(2η) | Data not available |
Ab Initio and Other Quantum Chemical Methods (e.g., G3MP2, G4)
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. High-accuracy composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theories, and their more computationally efficient variants like G3MP2 and G4(MP2), are designed to produce highly accurate thermochemical data, such as enthalpies of formation. gaussian.comwikipedia.orgosti.gov These multi-step methods combine calculations at different levels of theory and with different basis sets to approximate a very high level of accuracy. nii.ac.jpnih.gov
A comprehensive search of the scientific literature found no studies applying G3MP2, G4, or other high-accuracy composite ab initio methods to this compound. The application of these methods would provide benchmark thermochemical data for this compound.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of complex organic molecules like this compound. Through the application of theoretical models, it is possible to gain insights into the molecule's electronic structure and how this governs its behavior in chemical reactions. Methodologies such as Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potential (ESP) maps are pivotal in this regard. These approaches help in identifying the most probable sites for nucleophilic and electrophilic attack, thereby predicting the outcome of various organic transformations.
At its core, the reactivity of this compound is dictated by the interplay of several functional groups: a propyl ester, a ketone, and two chlorine atoms at the α and γ positions relative to the ester. The electron-withdrawing nature of the carbonyl groups and the chlorine atoms significantly influences the electron density distribution across the molecule. nih.gov
Frontier Molecular Orbital (FMO) Theory
FMO theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com For this compound, which is typically an electrophile, the LUMO is of primary interest as it indicates the most likely site for nucleophilic attack.
The LUMO of a β-keto ester is generally polarized towards the carbonyl carbons. In the case of this compound, the presence of two chlorine atoms further lowers the energy of the LUMO and influences the distribution of its lobes. The inductive effect of the chlorine at the α-position (C-2) and the γ-position (C-4) makes the adjacent carbon atoms more electrophilic.
Illustrative Frontier Molecular Orbital Data for a Model α,γ-Dihalo-β-keto Ester
| Atomic Center | Predicted LUMO Coefficient (Illustrative) | Predicted Consequence for Reactivity |
| C-1 (Ester Carbonyl) | Small | Less favorable for nucleophilic attack compared to other sites. mdpi.com |
| C-2 (α-carbon) | Large | Highly susceptible to nucleophilic substitution (SN2) reactions. |
| C-3 (Keto Carbonyl) | Large | A primary site for nucleophilic addition to the carbonyl group. |
| C-4 (γ-carbon) | Moderate to Large | A secondary site for nucleophilic substitution, potentially slower than at C-2. |
This table is illustrative and based on general principles of FMO theory as applied to α-halo ketones and β-keto esters. The exact values would require specific quantum chemical calculations.
The energy of the HOMO-LUMO gap is also a crucial indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests higher reactivity. The presence of multiple electron-withdrawing groups in this compound would lead to a relatively low-lying LUMO and thus a smaller HOMO-LUMO gap, marking it as a reactive electrophile.
Molecular Electrostatic Potential (ESP) Maps
ESP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net For an electrophile like this compound, the regions of positive potential are the most likely sites for attack by a nucleophile.
An ESP map of this compound would be expected to show significant positive potential (often colored blue) around the carbonyl carbons (C-1 and C-3) and the adjacent α and γ carbons (C-2 and C-4). The most intense positive potential would likely be centered on the C-2 and C-3 positions, indicating these as the primary electrophilic sites. The oxygen atoms of the carbonyl groups would, in contrast, exhibit negative potential (colored red), marking them as sites for electrophilic attack or coordination with Lewis acids. researchgate.netnih.gov
Predicted Reactivity and Selectivity
Based on these computational models, several predictions can be made about the reactivity and selectivity of this compound in organic transformations:
Nucleophilic Attack at Carbonyl Groups: The ketone at C-3 is generally more reactive towards nucleophiles than the ester at C-1. mdpi.com Therefore, nucleophilic addition is expected to occur preferentially at the C-3 carbonyl. This is a common reactivity pattern for β-keto esters. researchgate.net
Nucleophilic Substitution at Halogenated Carbons: The chlorine atoms at C-2 and C-4 are good leaving groups, making these positions susceptible to SN2 reactions. The inductive effect of the adjacent carbonyl group at C-3 significantly enhances the electrophilicity of the C-2 position, making it a prime target for nucleophilic substitution. nih.gov The reactivity at C-4 would also be enhanced, though likely to a lesser extent than at C-2.
Enolate Formation: The protons on the α-carbon (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as alkylation or aldol-type condensations. nih.gov The formation of a palladium enolate from related allyl β-keto esters is a known transformation. nih.gov
Regioselectivity: In competitive situations, the regioselectivity of nucleophilic attack would be determined by a combination of steric and electronic factors. FMO theory and ESP maps would predict that for a soft nucleophile, attack is more likely at the softer electrophilic center (likely C-2), while a hard nucleophile might favor the harder carbonyl carbon (C-3).
Stereoselectivity: For reactions involving the formation of new chiral centers, such as the reduction of the ketone or nucleophilic addition to the carbonyl, computational modeling of transition states would be necessary to predict the stereochemical outcome. acs.orgacademie-sciences.fr Dynamic kinetic resolution has been applied to similar β-halo-α-keto esters, indicating that stereocontrol is achievable. rsc.orgresearchgate.net
Illustrative Reactivity Profile
| Reaction Type | Predicted Reactive Site(s) | Controlling Factors |
| Nucleophilic Addition | C-3 (Keto) > C-1 (Ester) | Hardness/softness of the nucleophile, steric hindrance. |
| Nucleophilic Substitution | C-2 > C-4 | Strength of the nucleophile, leaving group ability, electronic activation. |
| Enolization | C-2 | Strength of the base, solvent effects. |
This table provides a predicted reactivity profile based on established principles of organic and computational chemistry.
Propyl 2,4 Dichloro 3 Oxobutyrate As a Versatile Synthetic Intermediate
Precursor for Complex Organic Molecules
The chemical structure of propyl 2,4-dichloro-3-oxobutyrate makes it a valuable precursor for the synthesis of more complex organic molecules. As a β-keto ester, it possesses acidic α-protons, which can be readily removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, to introduce new substituents and build molecular complexity. fiveable.me
The presence of two chlorine atoms adds further synthetic utility. These halogen atoms can serve as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This multi-functional nature enables chemists to use this compound as a starting material for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. For instance, butyrate (B1204436) derivatives have been shown to have anti-inflammatory effects and enhance intestinal barrier integrity in cell culture models. mdpi.commdpi.com
The general reactivity of β-keto esters is well-established in organic synthesis. They are key intermediates in reactions like the Claisen condensation and can be transformed into other functional groups through hydrolysis, reduction, and decarboxylation. fiveable.me This versatility makes them indispensable building blocks for creating novel compounds with specific functions in fields such as pharmaceutical chemistry and materials science. fiveable.me
Building Block in Heterocyclic Chemistry and Ring Annulation
This compound is a particularly useful building block for the synthesis of heterocyclic compounds through various ring-forming reactions. The 1,3-dicarbonyl moiety is a common feature in precursors for the synthesis of a multitude of heterocyclic systems.
One of the most common applications of β-keto esters is in the synthesis of pyrazoles . The reaction of a 1,3-dicarbonyl compound, such as this compound, with hydrazine (B178648) or its derivatives is a classical and efficient method for constructing the pyrazole (B372694) ring. nih.govorganic-chemistry.orgnih.govresearchgate.netgoogle.com The reaction proceeds through a condensation followed by cyclization and dehydration. The substituents on the resulting pyrazole can be controlled by the choice of the β-keto ester and the hydrazine derivative.
| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type |
| This compound | Hydrazine | Substituted Pyrazole | Condensation/Cyclization |
| This compound | α-Halo Ketone | Substituted Furan (B31954) | Feist-Benary Synthesis |
| This compound | Ammonia (B1221849)/α-Halo Ketone | Substituted Pyrrole (B145914) | Hantzsch Pyrrole Synthesis |
| This compound | Aryl Aldehyde, Urea (B33335) | Dihydropyrimidinone | Biginelli Reaction |
Similarly, this compound can be employed in the Feist-Benary synthesis of furans . This reaction involves the condensation of a β-keto ester with an α-halo ketone or aldehyde in the presence of a base. uwindsor.ca The reaction typically proceeds via an initial nucleophilic attack of the enolate of the β-keto ester on the carbon bearing the halogen, leading to a 1,4-dicarbonyl intermediate that cyclizes to form the furan ring. uwindsor.ca
The Hantzsch pyrrole synthesis offers another avenue for utilizing this compound in heterocyclic synthesis. This method involves the reaction of a β-keto ester with an α-halo ketone and ammonia or a primary amine. uwindsor.ca The reaction leads to the formation of substituted pyrroles, which are important structural motifs in many biologically active molecules.
Furthermore, ring annulation strategies, which involve the formation of a new ring onto an existing one, can be facilitated by precursors like this compound. The Robinson annulation, for example, is a powerful method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The reactivity of this compound makes it a potential candidate for such annulation reactions, leading to the construction of fused ring systems. researchgate.netnih.govresearchgate.net
Component in Cascade and Multicomponent Reactions for Scaffold Assembly
The structural features of this compound make it an ideal component for cascade and multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single operation. researchgate.netresearchgate.net MCRs are atom-economical and allow for the rapid generation of molecular diversity. nih.gov
The Biginelli reaction is a classic example of a multicomponent reaction where a β-keto ester, an aldehyde, and urea or thiourea (B124793) are condensed to form dihydropyrimidinones (DHPMs). wikipedia.orgmdpi.commdpi.comresearchgate.net These DHPMs are a class of compounds with significant pharmacological activities. wikipedia.org this compound can serve as the β-keto ester component in this reaction, leading to the formation of highly functionalized DHPMs with chlorine substituents that can be further modified.
| Reaction Name | Components | Product Scaffold |
| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine (B1217469) Synthesis | This compound, Aldehyde, Ammonia | Dihydropyridine |
Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur without the need to isolate intermediates. nih.govresearchgate.net The multiple reactive sites in this compound can trigger such cascades. For example, an initial reaction at one of the functional groups could be followed by a spontaneous cyclization or rearrangement involving another part of the molecule, leading to the rapid assembly of complex polycyclic scaffolds. buchler-gmbh.com
Synthesis of Intermediates for Diverse Molecular Architectures
The versatility of this compound extends to its use in the synthesis of a wide array of intermediates for diverse molecular architectures. The strategic placement of the chloro- and keto-functionalities allows for selective transformations to create a variety of downstream products.
For instance, the reaction of dichlorinated β-keto esters can lead to the formation of α,α-dichloro dicarbonyl compounds, which are valuable intermediates in medicinal chemistry. organic-chemistry.org The synthesis of substituted pyridines , a key scaffold in many pharmaceuticals, can also be achieved using β-keto ester derivatives. organic-chemistry.orgnih.govgoogle.comgoogle.combeilstein-journals.org Various synthetic strategies, including condensation reactions and cycloadditions, can be employed to construct the pyridine (B92270) ring from precursors derived from this compound.
The following table summarizes some of the potential transformations of this compound to generate key synthetic intermediates:
| Starting Material | Reagent(s) | Intermediate Product | Potential Application |
| This compound | Hydrazine | Dichlorinated Pyrazole | Precursor for agrochemicals |
| This compound | Aryl Amine | Dichlorinated Quinoline | Precursor for pharmaceuticals |
| This compound | Guanidine | Dichlorinated Pyrimidine (B1678525) | Building block for bioactive compounds |
The ability to selectively react at the different functional groups of this compound allows for a modular approach to the synthesis of complex molecules. This makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new drugs and materials.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies
While the classical synthesis of propyl 2,4-dichloro-3-oxobutyrate involves the esterification of 2,4-dichloro-3-oxobutyric acid with propanol (B110389), future research is poised to develop more efficient and sustainable synthetic routes. ontosight.ai Drawing inspiration from the synthesis of analogous β-ketoesters, several avenues warrant exploration.
One promising direction is the development of one-pot synthesis from readily available starting materials. For instance, methodologies analogous to the synthesis of 3-chloro-2-oxo-butyric acid ethyl ester could be adapted. researchgate.net This might involve a sequence of nucleophilic substitution and subsequent chlorination of a simpler propyl acetoacetate (B1235776) precursor.
Furthermore, research into catalytic methods for the direct dichlorination of propyl 3-oxobutanoate could yield highly efficient processes. The development of selective chlorinating agents and catalytic systems that can control the regioselectivity of the halogenation at both the C2 and C4 positions would be a significant advancement.
| Potential Synthetic Approach | Key Research Focus | Anticipated Advantages |
| One-Pot Synthesis | Development of sequential reaction protocols from simple precursors. | Increased efficiency, reduced waste, and lower costs. |
| Catalytic Dichlorination | Discovery of selective catalysts and chlorinating agents. | High atom economy, milder reaction conditions. |
| Flow Chemistry Synthesis | Adaptation of synthetic routes to continuous flow processes. | Enhanced safety, scalability, and product consistency. |
Exploration of Undiscovered Reactivity Patterns and Chemoselectivity
The presence of multiple reactive sites in this compound—the two C-Cl bonds, the ketone, and the ester—suggests a complex and interesting reactivity profile. Future research should focus on systematically investigating its reactions with various nucleophiles, electrophiles, and radical species to uncover new and selective transformations.
A key area of investigation will be the chemoselective functionalization of the two distinct chlorine atoms. The α-chloro and γ-chloro positions are expected to exhibit different reactivities, which could be exploited for sequential and site-selective modifications. For example, studies on related polyhalogenated compounds demonstrate that the regioselectivity of nucleophilic substitution can often be controlled by the choice of nucleophile, solvent, and catalyst.
The β-ketoester moiety itself is a versatile functional group. Its enolate can participate in a wide range of C-C bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. A thorough investigation into the interplay between the reactivity of the chlorinated positions and the enolate chemistry is crucial.
| Reactive Site | Potential Reactions to Explore | Expected Outcomes |
| α-Chloro Position | Nucleophilic substitution (e.g., with amines, thiols, azides), cross-coupling reactions. | Introduction of diverse functional groups at the C2 position. |
| γ-Chloro Position | Nucleophilic substitution, formation of cyclopropanes. | Access to γ-functionalized and cyclopropyl-containing compounds. |
| β-Ketoester Moiety | Knorr pyrrole (B145914) synthesis, Hantzsch pyridine (B92270) synthesis, Gewald reaction. | Synthesis of various heterocyclic scaffolds. |
Advanced Mechanistic Insights into Complex Transformations
To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Future research should employ a combination of experimental techniques (such as kinetic studies, isotopic labeling, and in-situ spectroscopy) and computational modeling to elucidate the pathways of its key transformations.
For instance, understanding the factors that control the chemoselectivity of nucleophilic attack at the C2 versus C4 positions is a critical research question. Mechanistic studies could reveal the subtle electronic and steric effects that dictate the reaction outcome, enabling more rational control over product formation.
Another area ripe for mechanistic investigation is the behavior of this compound in cycloaddition reactions. The electron-withdrawing nature of the chlorine and carbonyl groups could make the double bond of its enol or enol ether derivatives a potent dienophile or dipolarophile, opening up avenues for the synthesis of complex cyclic systems.
Strategic Application in the Construction of Novel Molecular Scaffolds with Unique Properties
The inherent functionality of this compound makes it an attractive building block for the synthesis of novel molecular scaffolds. Its ability to participate in various cyclization reactions can be exploited to construct a diverse range of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. ontosight.ai
For example, the 1,3-dicarbonyl unit can be used to construct pyrazoles, isoxazoles, and pyrimidines. The presence of the two chlorine atoms provides handles for further functionalization or for directing the regiochemical outcome of these cyclizations.
Moreover, this compound could serve as a linchpin in the assembly of more complex, three-dimensional scaffolds. By selectively addressing the different reactive sites, it could be used to link multiple molecular fragments in a controlled manner, leading to the generation of libraries of compounds with unique and potentially bioactive structures. The development of such strategies would be a significant contribution to the field of medicinal and materials chemistry.
| Target Scaffold Type | Synthetic Strategy | Potential Applications |
| Heterocycles (e.g., pyrroles, thiazoles) | Condensation reactions with appropriate binucleophiles. | Pharmaceuticals, agrochemicals, functional materials. |
| Fused-Ring Systems | Intramolecular cyclization following selective functionalization. | Complex natural product synthesis, drug discovery. |
| Multi-component Adducts | Sequential reactions utilizing the different reactive sites. | Combinatorial chemistry, development of chemical probes. |
Q & A
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for halogenated β-keto esters like this compound?
- Methodological Answer : Address discrepancies by: (i) Cross-validation : Compare cytotoxicity assays (e.g., MTT in HepG2 cells) with rodent inhalation studies to identify metabolic differences. (ii) Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to account for ester hydrolysis rates and reactive intermediate formation (e.g., dichloroketene). (iii) Dose extrapolation : Apply benchmark dose (BMD) analysis to harmonize in vitro EC50 values with in vivo NOAELs .
Q. What catalytic systems optimize the enantioselective synthesis of this compound for applications in chiral intermediate production?
- Methodological Answer : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in asymmetric esterification. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). For example, adapt methodologies from analogous β-keto ester syntheses, such as t-BuOK-mediated condensation in anhydrous ethanol/ether systems . Optimize reaction time (e.g., 24–48 hours) and temperature (0°C to reflux) to maximize yield (≥70%) and ee (≥90%).
Q. How do steric and electronic effects of the propyl group influence the reactivity of this compound compared to its ethyl or methyl analogs?
- Methodological Answer : Conduct DFT calculations (B3LYP/6-31G*) to compare transition-state energies for nucleophilic attacks (e.g., hydrolysis). Experimentally, measure reaction rates with nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMSO, THF). For instance, the propyl group’s increased hydrophobicity may reduce aqueous solubility, slowing hydrolysis versus ethyl analogs .
Data Contradiction and Uncertainty Management
Q. How should researchers address the lack of human exposure data for this compound in risk assessment?
- Methodological Answer : Implement read-across strategies using structurally related compounds (e.g., ethyl 2,4-dichloro-3-oxobutyrate) . Validate predictions with QSAR models (e.g., OECD Toolbox) for toxicity endpoints. For acute exposure, default to AEGL-1 as "Not Recommended" (NR) and prioritize AEGL-2/3 derivations based on animal lethality thresholds .
Experimental Design Considerations
Q. What controls are critical in stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer : Include: (i) Negative controls : Use inert solvents (e.g., hexane) to isolate degradation pathways. (ii) Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40–60°C for 1–4 weeks. (iii) Analytical controls : Spike samples with internal standards (e.g., deuterated analogs) to quantify degradation products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
